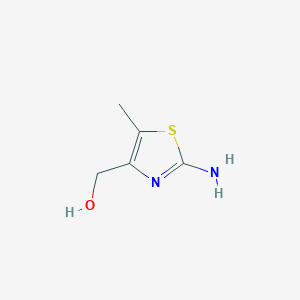

(2-Amino-5-methylthiazol-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

(2-amino-5-methyl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C5H8N2OS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7) |

InChI Key |

CMAAMISUYXNLOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)N)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 5 Methylthiazol 4 Yl Methanol and Core Precursors

Synthesis Pathways for the 2-Amino-5-methylthiazole (B129938) Moiety

The specific 2-amino-5-methylthiazole core of the target molecule can be constructed through the careful selection of starting materials in the aforementioned cyclization reactions.

Preparation of Ethyl 2-(2-Amino-5-methylthiazol-4-yl)acetate

A crucial precursor for the synthesis of (2-Amino-5-methylthiazol-4-yl)methanol is ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate. This compound can be synthesized via a Hantzsch-type condensation. The reaction involves treating ethyl 4-bromo-3-oxopentanoate with thiourea (B124793) in ethanol (B145695). nih.gov This reaction proceeds to form the desired ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, which can be isolated and purified. nih.gov

The following table summarizes the synthesis of this key intermediate:

| Reactants | Reagents/Solvents | Product | Yield | Reference |

| Ethyl 4-bromo-3-oxopentanoate, Thiourea | Ethanol | Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | Good | nih.gov |

Directed Introduction and Functionalization of the Hydroxymethyl Group at C-4

The final step in the synthesis of this compound involves the conversion of the ester group at the C-4 position of the thiazole (B1198619) ring into a hydroxymethyl group. This transformation is typically achieved through a reduction reaction.

The reduction of the ethyl ester of 2-(2-amino-5-methylthiazol-4-yl)acetate to the corresponding primary alcohol, this compound, can be effectively carried out using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄). adichemistry.comdoubtnut.com LiAlH₄ is a potent reagent capable of reducing esters to primary alcohols. masterorganicchemistry.comadichemistry.com The reaction is generally performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The ester is added to a suspension of LiAlH₄, and after the reduction is complete, the reaction is carefully quenched to yield the desired this compound. The presence of the amino group on the thiazole ring requires careful control of the reaction conditions to avoid side reactions.

The general scheme for this reduction is as follows:

Scheme 1: Reduction of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

Starting Material: Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

Reagent: Lithium Aluminium Hydride (LiAlH₄)

Solvent: Anhydrous Tetrahydrofuran (THF)

Product: this compound

This final reduction step provides direct access to the target compound, this compound.

Synthetic Routes for Hydroxymethyl Group Installation

The introduction of a hydroxymethyl group at the 4-position of the 2-amino-5-methylthiazole core is a crucial step in the synthesis of the target compound. This transformation can be achieved through various synthetic strategies.

One common approach involves the functionalization of a pre-existing group at the 4-position. For instance, a carboxylic acid or ester group can be reduced to the corresponding alcohol. A study by S. A. Babu et al. outlines a catalyst-free method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea, which can then be subjected to further functional group transformations. bepls.com

Another strategy involves the direct introduction of a hydroxymethyl-containing fragment during the thiazole ring formation. While less common, this approach offers the potential for a more convergent and efficient synthesis.

A key intermediate in some synthetic routes is 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide, formed from the condensation of an ester precursor with hydrazine (B178648) hydrate (B1144303). nih.gov This hydrazide can then undergo further reactions to introduce or modify functional groups at the 4-position.

Considerations in Green Chemistry for Thiazole Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of thiazole derivatives to minimize environmental impact and improve sustainability. nih.govresearchgate.net This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bohrium.com

Several green synthetic methods have been developed for thiazole synthesis, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bepls.comnih.gov For example, a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation provides a green route to trisubstituted thiazoles. bepls.com

Ultrasonic-mediated synthesis: Ultrasound irradiation can also accelerate reactions and enhance yields. bepls.comnih.gov An efficient and green method for the synthesis of Hantzsch thiazole derivatives has been developed using ultrasonic irradiation in the presence of a reusable silica-supported tungstosilisic acid catalyst. bepls.com

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a key aspect of green thiazole synthesis. bepls.combohrium.comtandfonline.com A protocol using a PEG-water solvent system with a recyclable solid-supported Nafion-H catalyst has been developed for the synthesis of 2-aminothiazoles. tandfonline.com

Catalyst-free and solvent-free reactions: The development of reactions that proceed without a catalyst or solvent represents a significant step towards a more sustainable process. bepls.comorganic-chemistry.org A simple, catalyst-free, and efficient method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 has been reported. bepls.com Additionally, a rapid and eco-friendly solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea has been demonstrated. organic-chemistry.orgresearchgate.net

Use of recyclable catalysts: Heterogeneous catalysts that can be easily separated from the reaction mixture and reused are highly desirable. nih.govtandfonline.com Nanochitosan and magnetic nanoparticles are examples of green catalysts that have been successfully employed in thiazole synthesis. bohrium.com A magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has been used for the synthesis of 2-aminothiazoles. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a mild and selective approach to thiazole synthesis. nih.gov Trypsin from porcine pancreas has been shown to catalyze the one-pot multicomponent synthesis of thiazole derivatives with high yields. nih.gov

The table below summarizes various green chemistry approaches for the synthesis of thiazole derivatives.

| Green Chemistry Approach | Catalyst/Solvent/Condition | Advantages |

| Microwave Irradiation | Water | Green solvent, reduced reaction time, high yield bepls.com |

| Ultrasonic Irradiation | Silica supported tungstosilisic acid | Reusable catalyst, efficient bepls.com |

| Green Solvent | PEG-water, Nafion-H | Recyclable catalyst, mild conditions tandfonline.com |

| Catalyst-free | PEG-400 | Simple, efficient bepls.com |

| Solvent-free | Heat | Rapid, eco-friendly, no catalyst organic-chemistry.orgresearchgate.net |

| Biocatalysis | Trypsin | Mild conditions, high yield nih.gov |

| Recyclable Nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 | Magnetically recoverable, multifunctional rsc.org |

These advancements in synthetic methodologies, particularly those incorporating green chemistry principles, are crucial for the sustainable production of this compound and other valuable thiazole-containing compounds for the pharmaceutical industry.

Comprehensive Derivatization and Functionalization Strategies of 2 Amino 5 Methylthiazol 4 Yl Methanol

Exploiting the Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in (2-Amino-5-methylthiazol-4-yl)methanol is an aromatic system with distinct reactive sites. The presence of the amino group and the heteroatoms (nitrogen and sulfur) influences its electronic properties and reactivity towards various reagents.

Nucleophilic Reactivity of the Amino Group and Thiazole Nitrogen

The 2-amino group of the thiazole ring is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic nature of the thiazole ring. The exocyclic nitrogen atom can react with electrophilic reagents. chemicalbook.com For instance, it can react with aromatic aldehydes to form Schiff bases. chemicalbook.com The ring nitrogen atom can also exhibit nucleophilic character, particularly when the thiazole is in its neutral form and there are no bulky substituents at the C-4 position. chemicalbook.com

Electrophilic Substitution Patterns on the Thiazole Nucleus

Electrophilic substitution reactions on the thiazole nucleus are also possible, although the reactivity is influenced by the existing substituents. In 2-aminothiazoles, electrophilic attack can occur at different positions. For five-membered aromatic heterocyclic compounds like thiazole, electrophilic aromatic substitution typically occurs at the second position. youtube.com If the second position is occupied, substitution will then occur at the fifth position. youtube.com

Chemical Transformations of the Hydroxyl Moiety

The primary hydroxyl group at the 4-position of the thiazole ring provides another key handle for derivatization. This functional group can undergo a variety of chemical transformations to introduce new functionalities.

Selective Oxidation Reactions

Selective oxidation of the primary alcohol in this compound can yield the corresponding aldehyde or carboxylic acid. These transformations open up further avenues for derivatization, such as the formation of imines, oximes, or amides. The choice of oxidizing agent and reaction conditions is crucial for achieving selectivity and avoiding over-oxidation or side reactions involving the amino group or the thiazole ring.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. nih.gov For example, amino acid methyl esters can be synthesized by reacting amino acids with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov This method is compatible with a wide range of amino acids. nih.gov Etherification, on the other hand, involves the reaction of the alcohol with alkyl halides or other electrophiles under basic conditions. These reactions allow for the introduction of a wide variety of lipophilic or functionalized side chains.

Modifications and Derivatizations of the 2-Amino Group

The 2-amino group is a highly versatile functional group for derivatization. Its nucleophilic character allows for a wide range of reactions to introduce diverse substituents, which can significantly impact the biological activity and physicochemical properties of the resulting compounds.

Acylation of the 2-amino group is a common strategy to introduce amide functionalities. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov For instance, reaction with chloroacetyl chloride can produce a chloroacetyl amino derivative. nih.gov The introduction of different acyl groups can modulate the electronic and steric properties of the molecule.

The amino group can also be converted into ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. nih.gov These derivatives are known to exhibit a range of biological activities. For example, derivatization of the 2-amino group into a substituted ureido functionality has shown a remarkable enhancement in anticancer activity against various tumor cell lines. nih.gov

Formation of Schiff Bases and Related Imines

The condensation of the primary amino group of thiazole derivatives with various aldehydes and ketones is a fundamental method for generating Schiff bases, also known as imines or azomethines. These compounds are significant due to their wide range of biological activities and their utility as intermediates in organic synthesis. nih.gov

The general synthesis of Schiff bases involves the reaction of a primary amine with an active carbonyl group, typically under acidic or basic catalysis or with the use of dehydrating agents to drive the equilibrium towards the product. mdpi.com For 2-aminothiazole (B372263) derivatives, this reaction is commonly carried out by refluxing the amine with an appropriate aldehyde in a solvent such as ethanol (B145695) or methanol. nih.govmdpi.com The use of p-toluenesulfonic acid can catalyze the reaction, and in some cases, the reaction proceeds efficiently at room temperature. nih.gov The progress of the reaction can be monitored by thin-layer chromatography.

While direct synthesis from this compound is not extensively documented in the provided literature, analogous reactions with other 2-aminothiazole derivatives provide a clear blueprint for this transformation. For instance, 2-aminobenzothiazole (B30445) readily reacts with a variety of aromatic aldehydes in methanol, catalyzed by a Mo-Al2O3 composite and p-toluenesulfonic acid, to afford the corresponding Schiff bases in high yields. nih.gov The mechanism involves the initial formation of a carbocation from the aldehyde, which is then attacked by the nucleophilic amino group, followed by dehydration to yield the imine.

A series of Schiff bases have also been synthesized from derivatives of 2-amino-5-methylthiazole (B129938). In one study, 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol was condensed with various substituted aldehydes in refluxing ethanol to yield the desired Schiff bases. nih.gov This demonstrates the reactivity of the amino group on the thiazole ring, even in the presence of other functional groups.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Ref |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Mo-Al2O3/p-TSA, Methanol | N-(Arylmethylene)benzo[d]thiazol-2-amines | High | nih.gov |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol | Substituted Aldehydes | Ethanol, Reflux | Schiff base derivatives | Not Specified | nih.gov |

| 2-Amino-4-phenylthiazole | Aromatic Aldehydes | Ethanol, Reflux | 2-Arylideneamino-4-phenylthiazoles | Good | mdpi.com |

Acylation and Sulfonylation Protocols

The primary amino group of this compound is readily susceptible to acylation and sulfonylation, yielding stable amide and sulfonamide derivatives, respectively. These reactions are crucial for introducing a wide variety of functional groups and for modulating the electronic and steric properties of the parent molecule.

Acylation is typically achieved by reacting the aminothiazole with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The choice of base and solvent is critical to the success of the reaction. For instance, the acylation of 2-amino-4-halothiazoles has been shown to be challenging, often resulting in mixtures of products, including bis-acylated compounds. nih.gov A more effective strategy involves the use of a Boc-protected 2-aminothiazole intermediate. Further acylation of the Boc-protected amine, followed by a mild deprotection step, affords the desired N-acylated product cleanly and in good yields. nih.gov The hydroxyl group of the methanol substituent can also undergo acylation, and chemoselective O-acylation of hydroxyamino acids and amino alcohols can be achieved under acidic conditions, which protect the amino group via protonation. nih.gov

Sulfonylation of 2-aminothiazole derivatives is a well-established method for the synthesis of potent biologically active compounds. nih.gov The reaction is generally carried out by treating the aminothiazole with a sulfonyl chloride in the presence of a base. A simplified and efficient procedure for the N-sulfonylation of 2-aminothiazole involves dissolving sodium acetate (B1210297) in water, followed by the addition of the sulfonyl chloride and 2-aminothiazole, and heating the mixture. nih.gov This method avoids the use of hazardous organic solvents and provides the sulfonamide products in good yields. The resulting sulfonamides can be further functionalized, for example, by alkylation of the amino group. nih.gov

| Starting Material | Reagent | Conditions | Product | Ref |

| Boc-protected 2-amino-4-halothiazole | O-acetylsalicyloyl chloride, Et3N, THF | Anhydrous | N-Acylated thiazolide | nih.gov |

| 2-Aminothiazole | Sulfonyl chloride, Sodium acetate | Water, 80-85 °C | N-Sulfonylated 2-aminothiazole | nih.gov |

| Hydroxyamino acids/amino alcohols | Acyl chlorides/anhydrides | Anhydrous trifluoroacetic acid | O-Acyl derivatives | nih.gov |

Synthesis of Hydrazide Intermediates

Hydrazide intermediates are versatile precursors in heterocyclic synthesis, enabling the construction of various ring systems such as oxadiazoles (B1248032) and triazoles. The synthesis of hydrazide derivatives of this compound typically starts from the corresponding ester.

A key intermediate, 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide, has been synthesized in good yield by the reaction of ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate with hydrazine (B178648) hydrate (B1144303) in refluxing absolute ethanol. nih.gov The starting ethyl acetate derivative is obtained from the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea (B124793). nih.gov The formation of the hydrazide is confirmed by spectroscopic methods, with the appearance of characteristic NH and NH2 stretching bands in the IR spectrum and signals for the NH and NH2 protons in the 1H NMR spectrum. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield (%) | Ref |

| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | Hydrazine hydrate | Absolute ethanol, Reflux, 6 h | 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | 74 | nih.gov |

Construction of Fused and Bridged Thiazole-Based Heterocyclic Systems

The thiazole ring of this compound can serve as a scaffold for the construction of more complex heterocyclic systems, leading to novel molecular architectures with potentially enhanced biological or material properties.

Preparation of 1,3,4-Oxadiazole-2-thiol (B52307) Derivatives

The 1,3,4-oxadiazole-2-thiol moiety is a significant pharmacophore found in a variety of biologically active compounds. The synthesis of 1,3,4-oxadiazole-2-thiol derivatives from this compound precursors proceeds through the corresponding hydrazide intermediate.

The key step in the formation of the 1,3,4-oxadiazole-2-thiol ring is the cyclization of an acid hydrazide with carbon disulfide in a basic medium. Specifically, 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide is treated with carbon disulfide in the presence of potassium hydroxide (B78521) in ethanol. nih.gov The reaction mixture is refluxed until the evolution of hydrogen sulfide (B99878) ceases, indicating the completion of the cyclization. Subsequent acidification of the reaction mixture yields the desired 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. nih.gov

| Starting Material | Reagents | Conditions | Product | Ref |

| 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | 1. CS2, KOH, Ethanol, Reflux2. Acidification | Reflux for 18-20 h | 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

Synthesis of Urea (B33335), Thiourea, and Selenourea (B1239437) Conjugates

The amino group of this compound provides a convenient handle for the synthesis of urea, thiourea, and selenourea derivatives. These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of the parent molecule.

Urea and Thiourea Derivatives can be readily prepared by the reaction of the primary amino group with isocyanates and isothiocyanates, respectively. researchgate.netnih.gov The reaction is typically carried out in a suitable solvent, and in some cases, a base such as N,N-dimethylpiperazine is used to facilitate the reaction. researchgate.net A series of 1,3-substituted urea derivatives have been synthesized from 2-aminothiazoles and m-toluyl isocyanate in the presence of potassium carbonate in DMF. researchgate.net

Selenourea Derivatives are less common but are of growing interest. A general method for their synthesis involves the reaction of an amine with a source of selenium, such as elemental selenium or a selenating agent. sci-hub.se The synthesis of 2-amino-1,3-selenazoles can be achieved through the cyclization of a β-keto ester with selenourea and N-bromosuccinimide. researchgate.net While direct synthesis from this compound is not explicitly described, the reactivity of the amino group suggests that it would readily react with seleno-isocyanates or other selenating agents to form the corresponding selenourea.

| Derivative Type | General Synthetic Method | Reagents | Ref |

| Urea | Reaction with isocyanates | R-N=C=O | researchgate.netresearchgate.net |

| Thiourea | Reaction with isothiocyanates | R-N=C=S | nih.gov |

| Selenourea | Reaction with selenating agents | e.g., KSeCN | sci-hub.se |

Application of 1,3-Dipolar Cycloaddition Reactions in Thiazole Functionalization

The core of this approach lies in the generation of a suitable 1,3-dipole, such as an azomethine ylide, nitrile oxide, or a mesoionic thiazolium species, which can then react with a dipolarophile. wikipedia.orgyoutube.com The dipolarophile can be an external reagent or a functional group appended to the thiazole core, leading to intramolecular cycloadditions.

A notable example of direct thiazole ring involvement is the intramolecular 1,3-dipolar cycloaddition of mesoionic 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates. These species, generated from N-acyl-2-phenylthiazolidine-4-carboxylic acids, contain an embedded 1,3-dipole. Upon heating, they undergo an intramolecular cycloaddition with a tethered dipolarophile to yield chiral 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers. rsc.org This demonstrates the potential to create fused heterocyclic systems directly from a thiazole precursor.

Another versatile approach involves the generation of azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These can be formed in situ by various methods, such as the condensation of an aldehyde with an amine or the ring-opening of aziridines. wikipedia.orgnih.gov These ylides can then react with a dipolarophile. For instance, a three-component reaction between an in situ generated azomethine ylide (from isatin (B1672199) and N-methylglycine), and (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles has been reported to produce spiro[indoline-3,2'-pyrrolidine]-3'-carbonitriles with high regio- and stereoselectivity. acs.orgnih.gov In this case, the thiazole moiety is a substituent on the dipolarophile, influencing the reactivity and selectivity of the cycloaddition.

For a molecule like this compound, several hypothetical strategies for 1,3-dipolar cycloaddition can be envisioned:

Modification of the Methanol Group: The primary alcohol of the methanol substituent could be oxidized to an aldehyde. This aldehyde could then be condensed with a secondary amino acid, such as sarcosine, to generate an azomethine ylide in situ. If a dipolarophilic moiety is also present on the molecule or added externally, a cycloaddition can occur.

Formation of Thiazolium Ylides: The thiazole nitrogen atom could be quaternized with a suitable alkyl halide bearing a group that can be deprotonated to form a thiazolium ylide. This ylide could then react with a dipolarophile.

Introduction of a Dipolarophile or Dipole: The amino or methanol group could be functionalized to introduce either a 1,3-dipole or a dipolarophile. For example, the amino group could be converted to an azide, a well-known 1,3-dipole, which could then react with an alkyne (a dipolarophile) in a Huisgen 1,3-dipolar cycloaddition. youtube.com

The feasibility and outcome of these hypothetical reactions would depend on several factors, including the stability of the intermediates, the reactivity of the dipole and dipolarophile, and the potential for competing side reactions. The electronic nature of the 2-amino and 5-methyl groups on the thiazole ring would also play a crucial role in influencing the reactivity of the system.

The following table summarizes some examples of 1,3-dipolar cycloaddition reactions involving thiazole-related structures, which could serve as a basis for developing strategies for the functionalization of this compound.

| Thiazole Derivative/Precursor | 1,3-Dipole | Dipolarophile | Product | Reference |

| (2R,4R)-N-Acyl-2-phenylthiazolidine-4-carboxylic acids | Mesoionic 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olate | Internal alkyne/alkene | 1H-Pyrrolo[1,2-c]thiazole derivatives | rsc.org |

| Isatin and N-methylglycine | Azomethine ylide (in situ) | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Spiro[indoline-3,2'-pyrrolidine]-3'-carbonitriles | acs.orgnih.gov |

| Thiazolo[5,4-d]pyrimidine 1-oxide | Thiazolo[5,4-d]pyrimidine 1-oxide | Dimethyl acetylenedicarboxylate | Pyrrolo[3,2-d]pyrimidine | rsc.org |

These examples highlight the potential of 1,3-dipolar cycloaddition reactions as a versatile tool for the derivatization of thiazole-containing molecules, offering pathways to novel and complex heterocyclic structures. Further research is needed to explore the application of these methods to this compound specifically.

Based on a comprehensive search for "this compound," it has been determined that publicly available, detailed experimental data for its advanced spectroscopic and analytical characterization is insufficient to generate the requested article.

Searches for specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for this exact compound did not yield the necessary research findings or raw data required to populate the specified sections and subsections of the article. While information exists for structurally related compounds, such as isomers or analogues lacking the specific combination of a 5-methyl and a 4-methanol group, the strict requirement to focus solely on "this compound" prevents the use of this data.

Therefore, the generation of a scientifically accurate and detailed article adhering to the provided outline is not possible at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Elemental Composition Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), chemists can confirm that the synthesized molecule has the expected atomic composition. For (2-Amino-5-methylthiazol-4-yl)methanol, with the molecular formula C₅H₈N₂OS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms.

Experimental values obtained from an elemental analyzer are then compared against these theoretical percentages. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. This method is routinely used to characterize novel thiazole (B1198619) derivatives. nih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Atoms in Molecule | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 41.65 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 5.60 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.44 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.10 |

| Sulfur | S | 32.07 | 1 | 32.07 | 22.25 |

| Total | 144.22 | 100.00 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, making them vital for assessing the purity of a final product and for tracking the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic chemistry. nih.gov In the context of this compound, TLC serves two primary purposes:

Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture can be spotted on a TLC plate alongside the starting materials. nih.govyoutube.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity while a new spot, representing the this compound product, will appear and intensify. This allows a chemist to visually track the conversion and determine the optimal reaction time. nih.gov

Purity Assessment: A purified sample of this compound, when dissolved in a suitable solvent and spotted on a TLC plate, should ideally result in a single spot after development and visualization. The presence of multiple spots indicates impurities. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system.

Visualization of the spots on the TLC plate can be achieved by exposure to ultraviolet (UV) light if the compound is UV-active, or by staining with a chemical reagent that reacts with the compound to produce a colored spot. youtube.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

For compounds that can be grown as single crystals, X-ray Diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related aminothiazole derivatives demonstrates the type of data obtained. nih.govresearchgate.net A typical XRD analysis would yield a set of crystallographic parameters that define the unit cell—the basic repeating block of the crystal lattice. These parameters include the crystal system, space group, and the dimensions of the unit cell. The analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the solid state. nih.gov

Table 2: Representative Crystallographic Data Obtainable from XRD Analysis This table is a representative example based on data for related aminothiazole compounds and does not represent actual data for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| a (Å) | Unit cell dimension. | 8.5 |

| b (Å) | Unit cell dimension. | 12.1 |

| c (Å) | Unit cell dimension. | 9.9 |

| β (°) | Unit cell angle. | 98.9 |

| V (ų) | Volume of the unit cell. | 1002 |

| Z | Number of molecules per unit cell. | 4 |

| Dcalc (g/cm³) | Calculated density of the crystal. | 1.30 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring, being a heterocyclic aromatic system, contains π-electrons that can be excited from a lower energy level to a higher one by absorbing light in the UV-Vis range.

The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. The presence of substituents on the thiazole ring, such as the amino (-NH₂), methyl (-CH₃), and hydroxymethyl (-CH₂OH) groups, influences the energy of these electronic transitions and thus shifts the λmax value. researchgate.net For example, the amino group, an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength. The spectrum can be recorded in various solvents to study solvatochromic effects. researchgate.net This technique is valuable for confirming the presence of the thiazole chromophore and studying the electronic effects of its substituents. researchgate.netmdpi.com

Theoretical and Computational Chemistry Studies of 2 Amino 5 Methylthiazol 4 Yl Methanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of (2-Amino-5-methylthiazol-4-yl)methanol and its analogs at the electronic level. These methods allow for the prediction of reactivity and the elucidation of the electronic landscape of the molecule.

Molecular Orbital Theory and Electron Density Distribution Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory, as they represent the frontiers of electron activity. For derivatives of this compound, the HOMO is typically localized on the electron-rich aminothiazole core, indicating its propensity to act as an electron donor. Conversely, the LUMO is generally spread across the thiazole (B1198619) ring and its substituents, highlighting regions susceptible to receiving electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. Computational studies on related 2-aminothiazole (B372263) derivatives have provided valuable data on these energy levels, which is crucial for predicting their chemical behavior.

Electron density distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, offers a visual representation of the charge distribution within a molecule. In this compound and its derivatives, regions of high electron density (negative potential) are typically found around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the methanol (B129727) group. These sites are prone to electrophilic attack. In contrast, the hydrogen atoms of the amino group exhibit a positive potential, making them likely sites for nucleophilic interaction.

Aromaticity Assessment and Stability Prediction

The thiazole ring in this compound is an aromatic system, which confers significant stability to the molecule. Aromaticity is a property of cyclic, planar molecules with delocalized π-electrons that results in enhanced thermodynamic stability.

Computational methods such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA) are used to quantify the degree of aromaticity. For thiazole and its derivatives, NICS calculations typically yield negative values inside the ring, confirming its aromatic character. The HOMA index, which is based on bond length analysis, also supports the aromatic nature of the thiazole moiety.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic view of this compound and its derivatives, providing insights into their conformational preferences and their interactions with biological macromolecules.

Conformational Analysis and Energy Minimization Studies

Energy minimization calculations are employed to refine the geometries of the identified conformers and to determine their relative energies. These calculations often utilize force fields to approximate the potential energy of the system. The resulting lowest-energy conformation is considered the most probable structure of the molecule and is crucial for predicting its interaction with other molecules. Intramolecular hydrogen bonding, for example, between the hydroxyl group and the thiazole nitrogen, can play a significant role in stabilizing certain conformations.

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule (ligand) within the active site of a protein (target). This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

Derivatives of this compound have been investigated as potential inhibitors for a variety of protein targets, including kinases. Molecular docking studies have been instrumental in elucidating how these compounds bind to the ATP-binding site of kinases like cyclin-dependent kinase 2 (CDK2). These studies have shown that the aminothiazole scaffold often forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors. The 2-amino group typically functions as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor.

The substituents on the thiazole ring are key determinants of binding affinity and selectivity. The 4-methanol group can form additional hydrogen bonds, while modifications at the 5-position can allow the molecule to explore and occupy different sub-pockets within the active site, thereby fine-tuning its inhibitory profile.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they aim to correlate the chemical structure of a compound with its biological activity. For this compound and its derivatives, SAR studies have been pivotal in optimizing their potency and selectivity.

A systematic investigation of the effects of modifying different parts of the this compound scaffold has led to a deeper understanding of the key structural requirements for biological activity.

The 2-Amino Group: This group is often found to be critical for activity, as it frequently participates in essential hydrogen bonding interactions with the target protein. Its removal or replacement with a non-polar group typically leads to a significant reduction in biological activity.

The 4-Methanol Group: The hydroxyl group of the methanol moiety at the 4-position can also be important for activity, often forming hydrogen bonds that contribute to binding affinity.

The 5-Position: The substituent at the 5-position is a key point of diversification for this scaffold. While a methyl group provides a certain level of activity, the introduction of larger, more complex groups, such as aryl or heteroaryl moieties, has been shown to significantly enhance potency and selectivity, particularly in the context of kinase inhibition. These larger groups can form additional favorable interactions within the target's active site.

The following interactive table summarizes the general SAR trends for this class of compounds.

| Position | Modification | General Impact on Activity |

| 2 | Removal of Amino Group | Significant loss of activity |

| 2 | Acylation of Amino Group | May be tolerated or improve properties |

| 4 | Replacement of Methanol | Often results in decreased potency |

| 5 | Introduction of Aryl/Heteroaryl Groups | Can significantly enhance potency and selectivity |

These SAR insights are invaluable for the rational design of new derivatives of this compound with improved therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of novel compounds, prioritize candidates for synthesis, and optimize lead compounds.

In the study of thiazole derivatives, both 2D and 3D QSAR models have been successfully developed to predict various biological activities, including antimicrobial and anticancer effects. researchgate.netacs.orgnih.gov For instance, 2D QSAR studies on aryl thiazole derivatives have revealed that parameters like hydrogen count and hydrophilicity are significant for their antimicrobial activity. researchgate.net One study yielded a statistically significant 2D-QSAR model with a high correlation coefficient (r²) of 0.9521 and a cross-validated correlation coefficient (q²) of 0.8619, indicating strong predictive power. researchgate.net

Table 1: Summary of QSAR Studies on Thiazole Derivatives

| Study Focus | Model Type | Key Descriptors/Parameters | Statistical Significance (Example) | Reference |

| Antimicrobial Activity | 2D-QSAR | Hydrogen count, Hydrophilicity | r² = 0.9521, q² = 0.8619 | researchgate.net |

| Antimicrobial Activity | 3D-QSAR | Electrostatic fields | q² = 0.899, pred_r² = 0.957 | researchgate.net |

| Adenosine (B11128) A3 Receptor Antagonists | 2D-QSAR | Wang-Ford charges, logP | Explained variance = 74.4%, Predicted variance = 68.9% | nih.gov |

| Adenosine A3 Receptor Antagonists | 3D-QSAR | Jurs descriptors, Partial moment of inertia | Explained variance = 77.7%, Predicted variance = 70.0% | nih.gov |

| c-Met Receptor Tyrosine Kinase Inhibition | 2D/3D-QSAR | Multiple descriptors | r² = 0.90 - 0.92 | nih.gov |

Elucidation of Substituent Effects on Biological Potency

The biological potency of a molecule can be significantly altered by the addition or modification of chemical substituents. Computational studies are crucial for elucidating how these substituents influence factors like binding affinity, lipophilicity, and electronic properties.

For thiazole derivatives, the nature and position of substituents on the thiazole ring and associated aromatic rings play a critical role in their biological activity. nih.govresearchgate.net For example, in a series of thiazole and thiadiazole derivatives acting as adenosine A3 receptor antagonists, it was found that the presence of a methyl or ethyl group at a specific position increased binding affinity, while a bulky tert-butyloxy group decreased it. nih.gov This suggests that steric hindrance can negatively impact the interaction with the receptor. Furthermore, the study indicated that a decrease in the lipophilicity of the compounds generally led to an increase in binding affinity. nih.gov

Studies on 2-aminothiazol-4(5H)-one derivatives have systematically explored the effect of substituents on lipophilicity, a key parameter influencing drug absorption and distribution. nih.gov It was observed that increasing the length of an alkyl substituent at the C-5 position of the thiazole ring led to a corresponding increase in the lipophilicity parameter (log kw). nih.gov The introduction of a phenyl group at C-5 caused a marked increase in lipophilicity, which was further enhanced by adding a bromine atom to the phenyl ring. nih.gov These findings demonstrate that targeted modifications can be used to fine-tune the physicochemical properties and, consequently, the biological potency of these compounds. nih.govnih.gov

Table 2: Examples of Substituent Effects on the Properties of Thiazole Derivatives

| Substituent Type/Position | Observed Effect | Property Influenced | Reference |

| Methyl or Ethyl group at R position | Increased binding affinity | Biological Potency | nih.gov |

| tert-Butyloxy group at R position | Decreased binding affinity | Biological Potency | nih.gov |

| Increased alkyl chain length at C-5 | Increased lipophilicity | Physicochemical Properties | nih.gov |

| Phenyl substituent at C-5 | Clear increase in lipophilicity | Physicochemical Properties | nih.gov |

| Bromo-phenyl substituent at C-5 | Greater increase in lipophilicity compared to phenyl | Physicochemical Properties | nih.gov |

| Fluoro substituent at 2-position | Retained excellent receptor selectivity | Biological Potency | nih.gov |

Computational Prediction of Pharmacokinetic Parameters (excluding bioavailability values)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Predicting these pharmacokinetic parameters from the chemical structure alone helps to identify compounds with potentially poor profiles, saving time and resources. ethz.ch

For thiazole derivatives, computational tools can predict a range of pharmacokinetic properties. These predictions are crucial for optimizing lead compounds. For example, in silico studies on various thiazole conjugates have been used to assess their pharmacokinetic profiles. nih.govresearchgate.net Key predicted parameters often include gastrointestinal (GI) absorption, which is frequently predicted to be high for many thiazole derivatives. mdpi.com Other parameters evaluated include the potential to act as substrates or inhibitors of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. By identifying potential drug-drug interactions early, chemists can modify the structure to mitigate these risks.

In silico Drug-Likeness and Lead Optimization Profiling (e.g., SwissADME)

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses favorable properties to be an orally active drug. Several computational methods and rules of thumb exist to evaluate drug-likeness, with Lipinski's Rule of Five being one of the most well-known. plos.org Web-based tools like SwissADME provide a comprehensive platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness from a molecule's structure. plos.orgdergipark.org.trresearchgate.net

For thiazole derivatives, SwissADME and similar platforms have been widely used to evaluate their potential as drug candidates. mdpi.comdergipark.org.trdergipark.org.tr These tools calculate key descriptors such as molecular weight (MW), the logarithm of the partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). plos.org Studies on novel thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazole and imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives showed that the compounds generally exhibited good gastrointestinal absorption and did not violate drug-likeness rules (Lipinski, Ghose, Egan, etc.). mdpi.com This type of analysis is instrumental in lead optimization, guiding chemists to design derivatives with a higher probability of success in later developmental stages. dergipark.org.tr

Table 3: Illustrative In Silico Drug-Likeness Profile for a Thiazole Derivative (SwissADME)

| Parameter | Description | Typical Value/Rule | Significance |

| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol | Affects absorption and diffusion. |

| logP (Lipophilicity) | The logarithm of the octanol-water partition coefficient. | < 5 | Influences solubility and permeability across membranes. |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 | Affects membrane permeability and target binding. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 | Affects membrane permeability and target binding. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 140 Ų | Predicts drug transport properties, such as intestinal absorption. |

| GI Absorption | Predicted gastrointestinal absorption. | High/Low | Indicates potential for oral administration. |

Thermodynamic Modeling for Solubility Prediction and Phase Equilibrium

Solubility is a critical physicochemical property that affects a drug's absorption and formulation. Thermodynamic modeling provides a theoretical framework for predicting the solubility of a compound and understanding its phase equilibrium (the conditions under which different phases like solid and liquid can coexist).

The solubility of drug-like compounds, including thiazole derivatives, can be understood through fundamental thermodynamic processes like sublimation (solid to gas) and hydration (dissolving in water). nih.gov The Gibbs energy of these processes is key to determining solubility. For instance, studies on 1,2,4-thiadiazole (B1232254) derivatives have shown that introducing substituents into the phenyl ring can significantly decrease solubility. nih.gov This decrease was often a result of a simultaneous increase in the sublimation Gibbs energy (making it harder for the molecule to leave the crystal lattice) and a decrease in the hydration Gibbs energy. nih.gov

Machine learning models informed by thermodynamic properties are emerging as powerful tools for accurate solubility prediction. bohrium.comnih.gov These models incorporate thermodynamic features that govern phase transitions, such as melting point and enthalpy of vaporization, to improve predictive accuracy for a diverse range of chemical compounds. bohrium.comnih.gov Furthermore, detailed spectroscopic and computational studies on the thiazole ring itself have provided precise equilibrium structures. nih.govresearchgate.net This fundamental structural data is essential for building accurate thermodynamic models, as the molecular geometry directly influences intermolecular forces and crystal packing, which in turn govern solubility and phase behavior. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Crucial Synthetic Building Block for Complex Molecules

(2-Amino-5-methylthiazol-4-yl)methanol is a highly valued building block in organic synthesis due to the reactive sites offered by its aminothiazole ring and hydroxymethyl group. google.comnih.gov The amino group can readily undergo various transformations, including acylation and diazotization, while the hydroxyl group can be oxidized or converted to other functional groups. This dual functionality allows for the stepwise and controlled construction of more complex molecular architectures.

For instance, the synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives, which are important intermediates in the synthesis of antibiotics like Cefditoren pivoxil, highlights the utility of the core thiazole (B1198619) structure. google.com While not the exact same molecule, the synthetic strategies employed for these derivatives often involve reactions at positions analogous to the functional groups of this compound, demonstrating the synthetic potential inherent in this class of compounds. The ability to functionalize both the amino and the hydroxymethyl groups provides a powerful tool for creating diverse molecular libraries for drug discovery and other applications.

Role as a Versatile Scaffold for Novel Heterocyclic Compounds

The thiazole ring is a prominent scaffold in medicinal chemistry, and this compound provides a readily accessible starting point for the synthesis of novel heterocyclic compounds. mdpi.comnih.govrsc.org The inherent reactivity of the aminothiazole moiety allows for its elaboration into a wide range of other heterocyclic systems through cyclization and condensation reactions.

Researchers have successfully utilized 2-aminothiazole (B372263) derivatives to construct more complex fused heterocyclic systems and multi-substituted compounds. mdpi.comnih.gov For example, the amino group can act as a nucleophile in reactions with various electrophiles, leading to the formation of new rings fused to the thiazole core. The hydroxymethyl group can be transformed to introduce additional points of diversity, further expanding the accessible chemical space. This versatility makes this compound and related compounds attractive scaffolds for the development of new therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov

Precursor for Developing Advanced Pharmaceutical Intermediates

The structural motif of this compound is found within several biologically active molecules, making it a key precursor for the synthesis of advanced pharmaceutical intermediates. darshanpharmachem.commdpi.com Its role as an intermediate is crucial in the manufacturing of various active pharmaceutical ingredients (APIs).

A notable example is its connection to the anti-inflammatory drug Meloxicam. darshanpharmachem.com Although not a direct precursor in all synthetic routes, the 2-amino-5-methylthiazole (B129938) core is a fundamental component of Meloxicam. The synthesis of such drugs often involves the strategic modification of intermediates derived from this core structure. The development of efficient synthetic routes to chiral alcohols and amino acids, which are key components of many pharmaceuticals, often relies on versatile starting materials like this compound. mdpi.com

Incorporation into Polymeric Structures and Advanced Materials (e.g., Thiazole-Based Polyurea Derivatives)

The functional groups of this compound make it a suitable monomer for incorporation into polymeric structures, leading to the development of advanced materials with unique properties. The amino group can react with isocyanates to form polyureas, a class of polymers known for their diverse applications.

Recent research has focused on the synthesis of heteroaromatic thiazole-based polyurea derivatives. mdpi.comresearchgate.net In these studies, aminothiazole monomers are polymerized with various diisocyanates to create polymers with tailored properties. mdpi.comresearchgate.net These thiazole-containing polyureas have demonstrated interesting characteristics, including thermal stability and potential biological activity. mdpi.comresearchgate.net The incorporation of the thiazole moiety into the polymer backbone can influence properties such as crystallinity and surface morphology. mdpi.comresearchgate.net For example, studies have shown that aromatic-based polyurea derivatives exhibit higher crystallinity compared to their aliphatic counterparts. mdpi.comresearchgate.net The ability to tune the properties of these polymers by varying the diisocyanate component makes thiazole-based monomers like this compound valuable for the creation of new functional materials.

Table 1: Thermal Properties of Thiazole-Based Polyurea Derivatives

| Polymer | PDTmax (°C) | FDT (°C) |

| PU1 | Lowest | 616 |

| PU2 | - | 655 |

| PU3 | - | 665 |

| PU4 | Highest | Lower than aromatic |

| PU5 | - | Lower than aromatic |

*PDTmax refers to the temperature of maximum decomposition rate, and FDT refers to the final decomposition temperature. Data extracted from a study on heteroaromatic thiazole-based polyurea derivatives. mdpi.comresearchgate.net

Design and Synthesis of Chemical Probes for Biological Systems

The development of chemical probes for imaging and sensing biological processes is a rapidly growing field. rsc.org The unique photophysical and chemical properties of certain heterocyclic compounds make them ideal candidates for this purpose. While direct applications of this compound as a chemical probe are not extensively documented, its structural features suggest its potential as a scaffold for the design and synthesis of such tools.

Focused Research on this compound Reveals Limited Publicly Available Biological Data

A comprehensive review of available scientific literature indicates a notable scarcity of specific biological activity data for the chemical compound this compound. While the broader class of thiazole derivatives has been the subject of extensive research, leading to the discovery of numerous compounds with significant therapeutic potential, this compound itself does not appear to have been a primary focus of these investigations. Consequently, the construction of a detailed article on its specific biological activities and mechanisms of action, as per the requested outline, is not feasible based on currently accessible research.

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Research has consistently demonstrated that derivatives of thiazole exhibit a broad spectrum of activities, including antimicrobial, antioxidant, and antitumor effects. nih.govmdpi.com

Mechanistic studies on various thiazole-based compounds have elucidated their modes of action. For instance, the antimicrobial properties of certain thiazole derivatives have been attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and other topoisomerases. nih.govnih.govnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Furthermore, the antioxidant capabilities of the thiazole ring system have been explored, with many derivatives showing potent radical scavenging activity. nih.gov This is often attributed to the electron-donating nature of the thiazole ring, which can stabilize free radicals.

In the realm of oncology, numerous thiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. nih.govmspsss.org.ua The mechanisms underlying these activities are diverse and can include the inhibition of protein kinases and interactions with oncogenic receptors. However, specific research detailing the interaction of this compound with targets such as RAS p21 has not been identified in the conducted searches.

While studies on closely related compounds, such as esters and other derivatives of (2-aminothiazol-4-yl)methanol (B21201) or 2-amino-5-methylthiazole, have been published, the strict focus on this compound precludes the inclusion of this data in the present article. nih.govnih.govdmed.org.ua For example, a series of (2-aminothiazol-4-yl)methylester derivatives were synthesized and showed some antimicrobial and antitubercular activity. nih.gov Another study focused on the antioxidant properties of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives. nih.gov

Biological Activity Investigations and Mechanistic Research of Thiazole Based Derivatives

Research into Potential Antitumor Activities

Investigations into Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition has emerged as a key strategy in cancer therapy. nih.gov The 2-aminothiazole (B372263) scaffold has been extensively explored for the development of potent CDK inhibitors. nih.govresearchgate.net High-throughput screening has identified various aminothiazole derivatives as inhibitors of CDK2. nih.gov

Structure-activity relationship (SAR) studies on these derivatives have provided valuable insights for the design of more potent and selective inhibitors. For instance, the substitution pattern on the 2-amino group and the 4- and 5-positions of the thiazole (B1198619) ring significantly influences the inhibitory activity. nih.gov X-ray crystallography studies of aminothiazole inhibitors bound to CDK2 have revealed key binding interactions, such as hydrogen bonds between the 2-amino group and the 3-nitrogen of the thiazole ring with the hinge region of the ATP binding site. audreyli.com

One notable example is the development of SNS-032 (formerly BMS-387032), a selective CDK2 inhibitor that entered Phase 1 clinical trials. nih.govacs.org This compound features a 2-aminothiazole core and has demonstrated potent antiproliferative activity in various tumor cell lines. nih.gov Further optimization of related aminothiazole series has led to the discovery of compounds with nanomolar IC50 values against CDK2 and broad-spectrum antiproliferative activity. nih.gov While specific studies on the CDK inhibitory activity of (2-Amino-5-methylthiazol-4-yl)methanol are not prominently documented in publicly available literature, the extensive research on analogous 2-aminothiazole derivatives underscores the potential of this chemical class in the development of novel anticancer agents targeting CDKs.

Table 1: Examples of 2-Aminothiazole-Based CDK Inhibitors and their Activities

| Compound | Target CDK | IC50 (nM) | Cell Line Activity | Reference |

| SNS-032 | CDK2/cycE | 48 | A2780 (IC50 = 95 nM) | nih.gov |

| Compound 14 | CDK2 | 1-10 (range for analogs) | A2780 (apoptosis induction) | nih.gov |

| Compound 45 | CDK2 | Data not specified | Antitumor activity in vivo | nih.gov |

| N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032) | CDK2/cycE | 48 | A2780 (IC50 = 95 nM) | acs.org |

Other Investigated Therapeutic Research Areas

Antidiabetic Research Models

The thiazole scaffold is a key component in several antidiabetic agents. rjptonline.orgresearchgate.net Thiazolidinediones, such as pioglitazone (B448) and rosiglitazone, are a well-known class of drugs for the treatment of type 2 diabetes. researchgate.net Research has also focused on other thiazole derivatives that modulate different targets involved in glucose homeostasis. rjptonline.org

While direct studies on the antidiabetic properties of this compound are not extensively reported, research on related 2-aminobenzothiazole (B30445) derivatives has shown promising results. mdpi.com For instance, certain derivatives have been shown to reduce blood glucose levels and improve the lipid profile in animal models of type 2 diabetes. mdpi.com The proposed mechanisms often involve the modulation of targets such as peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com

Furthermore, thiazole and indole-based derivatives have been synthesized and investigated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in insulin (B600854) resistance. nih.gov One such derivative, 12b , demonstrated excellent inhibitory efficiency and a high binding affinity for the fatty acid-binding protein aP2, a key player in metabolic syndrome. nih.gov Oral administration of this compound effectively reduced plasma glucose, triglycerides, insulin, and total cholesterol in a diet-induced obesity model, highlighting the potential of thiazole-based compounds as antidiabetic agents. nih.gov

Anti-inflammatory and Anticonvulsant Investigations

The 2-aminothiazole moiety is a versatile pharmacophore that has been incorporated into molecules with both anti-inflammatory and anticonvulsant activities. nih.govresearchgate.net Various derivatives have been synthesized and evaluated in preclinical models, demonstrating the therapeutic potential of this chemical class in treating inflammation and seizure disorders. researchgate.net

In the context of anti-inflammatory research, derivatives of 2-aminothiazole have shown significant activity. nih.gov For example, a series of 2-amino-5-benzoyl-4-(2-furyl)thiazoles were screened for their in vitro antitubercular and antibacterial activities, with some exhibiting excellent affinity for the cannabinoid receptor, which is involved in inflammatory pathways. researchgate.net

Antitubercular Activity Studies

Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments. bohrium.comresearchgate.net The 2-aminothiazole scaffold has emerged as a promising starting point for the discovery of novel antitubercular agents. bohrium.comresearchgate.netnih.gov This is partly due to the structural similarity of some 2-aminothiazole derivatives to thiolactomycin, a natural product that inhibits mycolic acid biosynthesis, a crucial process for the integrity of the mycobacterial cell wall. bohrium.com

High-throughput screening of chemical libraries has identified several 2-aminothiazole-containing compounds with potent activity against Mycobacterium tuberculosis. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies have revealed that modifications at the 2-, 4-, and 5-positions of the thiazole ring can significantly impact antimycobacterial potency. nih.govbohrium.com For instance, while the 2-pyridyl moiety at the C-4 position is often crucial for activity, the N-2 position allows for a high degree of flexibility, and the introduction of substituted benzoyl groups at this position has led to a more than 128-fold improvement in antitubercular activity in some cases. nih.gov

One of the most promising analogs, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) , exhibited a minimum inhibitory concentration (MIC) of 0.024 μM against M. tuberculosis. nih.gov Further research has focused on optimizing the 2-aminothiazole scaffold to improve metabolic stability and overcome drug resistance. researchgate.net

Table 2: Antitubercular Activity of Selected 2-Aminothiazole Derivatives

| Compound | Target/Organism | MIC (μM) | Reference |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.024 | nih.gov |

| Compound 7n | Mycobacterium tuberculosis H37Rv | 6.25 | bohrium.com |

| Compounds 7b, 7e, 7f | Mycobacterium tuberculosis H37Rv | 12.50 | bohrium.com |

| Aminothiazole HTS hit (PubChem AID: 1594) | Mycobacterium tuberculosis | 0.35 (for pyridyl analogs) | nih.gov |

General Mechanisms of Enzyme and Receptor Binding Interactions

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to interact with a wide range of enzymes and receptors. The thiazole ring and its substituents can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, which are crucial for molecular recognition and binding affinity.

In the case of CDK inhibitors, X-ray crystallography has shown that the 2-aminothiazole core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. audreyli.com This interaction is a common feature among many kinase inhibitors and provides a structural basis for their inhibitory activity.

For antitubercular agents, one of the proposed mechanisms of action is the inhibition of β-ketoacyl-ACP synthase (KasA), an enzyme involved in mycolic acid biosynthesis. bohrium.com The 2-aminothiazole scaffold is thought to mimic the natural substrate of this enzyme.

The versatility of the 2-aminothiazole scaffold allows for its modification to achieve selectivity for different biological targets. For example, derivatives have been designed to target specific receptors, such as the cannabinoid receptors, which are involved in pain and inflammation. researchgate.net

Applications in Chemical Biology and Cell-Based Research

Beyond their direct therapeutic applications, 2-aminothiazole derivatives serve as valuable tools in chemical biology and cell-based research. Their ability to modulate the activity of specific proteins makes them useful as chemical probes to investigate cellular pathways and disease mechanisms.

For instance, selective CDK inhibitors based on the 2-aminothiazole scaffold can be used to study the roles of different CDKs in cell cycle progression and apoptosis. nih.gov In cell-based assays, these compounds have been shown to reduce the phosphorylation of CDK substrates, providing a direct measure of their target engagement in a cellular context. nih.gov

Furthermore, the synthesis of libraries of 2-aminothiazole derivatives through combinatorial and parallel synthesis approaches allows for the rapid exploration of structure-activity relationships and the identification of compounds with desired biological profiles. nih.gov These libraries can be screened in various cell-based assays to identify hits for a wide range of biological targets. The development of fluorescently labeled or biotinylated derivatives can also facilitate target identification and validation studies.

Future Research Directions and Emerging Opportunities

Innovation in Green and Sustainable Synthetic Routes

Traditional synthesis methods for 2-aminothiazoles often rely on the condensation of α-haloketones with thioureas, which can involve harsh reaction conditions, hazardous reagents, and complex purification procedures. rsc.org The future of synthesizing (2-Amino-5-methylthiazol-4-yl)methanol and its derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.net

Key areas for innovation include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid heating and increased reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.net The synthesis of a related compound, ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate (B1210297), was successfully achieved using microwave irradiation, demonstrating the applicability of this technology to the scaffold. nih.gov

Green Catalysts and Solvents: Research is moving towards the use of recyclable, non-toxic catalysts, such as magnetic nanocatalysts or starch nanoparticles, to drive the synthesis of 2-aminothiazoles. rsc.orgresearchgate.netrsc.org The use of greener solvents like polyethylene (B3416737) glycol (PEG) has also proven effective and environmentally friendly for producing these compounds. rsc.org A recent method employed trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, replacing more toxic reagents like iodine. rsc.org

One-Pot Reactions and Flow Chemistry: Designing multi-step syntheses in a single pot reduces waste from intermediate purification steps. researchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters, enhancing safety and scalability while minimizing waste.

Comparison of Synthetic Methodologies for 2-Aminothiazoles

| Methodology | Key Advantages | Challenges | References |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures | Harsh conditions, hazardous reagents, waste generation | rsc.org |

| Microwave-Assisted | Rapid, energy-efficient, higher yields | Scalability can be an issue | researchgate.netnih.gov |

| Magnetic Nanocatalysts | Easy separation/recycling, high stability | Initial catalyst synthesis cost | researchgate.netrsc.org |

| PEG-Mediated Synthesis | Green solvent, efficient, good yields | Viscosity at high molecular weights | rsc.org |

Rational Design of Highly Potent and Selective Derivatives

The 2-aminothiazole (B372263) core is a "privileged structure," found in numerous clinically approved drugs and serving as a versatile starting point for developing targeted therapies. researchgate.netnih.govnih.gov Future efforts will focus on the rational design of derivatives of this compound to achieve high potency and selectivity for specific biological targets.

This involves:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is crucial. For instance, in developing inhibitors for cyclin-dependent kinase 2 (CDK2), combinatorial and parallel synthesis approaches allowed for rapid SAR analysis, leading to the preparation of over 100 analogues with nanomolar potency. nih.govacs.org Similar SAR studies on derivatives of the this compound core could identify key structural modifications that enhance binding affinity and selectivity for new targets.

Target-Based Design: With known targets, such as protein kinases or phosphodiesterases, computational modeling and X-ray crystallography can guide the design of inhibitors. nih.govnih.gov For example, crystal structures of 2-aminothiazole inhibitors bound to protein kinase CK2 revealed they occupy the ATP-binding cavity, providing an atomic-resolution basis for future optimization. nih.gov Similarly, designing derivatives to target enzymes like phosphodiesterase type 5 (PDE5) has led to compounds with high inhibitory effects. rsc.orgmdpi.com

Fragment-Based Drug Discovery (FBDD): The core this compound can be considered a molecular fragment. FBDD involves screening small, fragment-sized compounds and then growing or linking them to create more potent leads. nih.gov This approach allows for efficient exploration of the chemical space around a target's binding site.

Examples of Targeted 2-Aminothiazole Derivatives

| Target Class | Design Strategy | Outcome | References |

|---|---|---|---|

| Protein Kinases (CDK2, CK2, SFKs) | SAR, X-ray crystallography | Potent inhibitors with IC50 values in the nanomolar range | nih.govnih.govnih.gov |

| Phosphodiesterase (PDE5) | Comparative shape alignment | Derivatives with 100% inhibitory effect at 10 µM | rsc.orgmdpi.com |

| Glutaminase (GLS) | SAR on a HTS hit | Selective inhibitors for cancer metabolism studies | researchgate.net |

| Leishmanial Enzymes | Molecular docking | Promising compounds for treating leishmaniasis | researchgate.net |

In-depth Mechanistic Characterization via Biophysical and Biochemical Assays

To move beyond simply identifying active compounds, a deep understanding of how they interact with their biological targets is essential. Future research must employ a suite of advanced biophysical and biochemical assays to characterize the mechanism of action for derivatives of this compound.

Techniques to be leveraged include:

Enzyme Kinetics: These studies are fundamental to understanding whether a compound acts as a competitive, non-competitive, or allosteric inhibitor, which was crucial in confirming that 2-aminothiazole inhibitors bind to the ATP cavity of CK2. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, ΔH, ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding kinetics in real-time, yielding association (k_on) and dissociation (k_off) rates, which are critical for understanding a drug's residence time on its target.

Thermal Shift Assays (TSA): TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding. nih.gov It is a high-throughput method to confirm direct binding between a compound and its target protein. nih.govacs.org

Biophysical and Biochemical Assay Toolkit

| Assay | Information Gained | Application Example | References |

|---|---|---|---|

| Enzyme Kinetics | Inhibition type (competitive, etc.), K_i | Confirming ATP-competitive binding of CK2 inhibitors | nih.gov |

| X-ray Crystallography | 3D structure of ligand-protein complex, binding mode | Rationalizing SAR of CDK2 inhibitors | nih.gov |

| Thermal Shift Assay (TSA) | Direct target engagement, ligand binding | Screening thiazole (B1198619) derivatives against LbSOD | nih.gov |

| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), kinetics (k_on, k_off) | Characterizing binding of small molecules to protein targets | nih.gov |

Integration with Advanced Chemical Biology Techniques for Target Identification

When a derivative of this compound shows a promising effect in cell-based (phenotypic) screens, but its molecular target is unknown, advanced chemical biology techniques are required for target deconvolution. nih.gov This is a critical step in translating a phenotypic hit into a validated drug lead. researchgate.net

Future approaches will include:

Affinity-Based Proteomics: This "direct" approach involves modifying the compound with a reactive group (like a photo-affinity label) or an enrichment handle (like biotin) to capture its binding partners from cell lysates. acs.orgnih.govnih.gov Subsequent analysis by mass spectrometry identifies the bound proteins.

Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes that covalently bind to the active sites of entire enzyme families. acs.org A derivative of our scaffold could be used to compete with these probes, allowing for the identification of its target from changes in the protein-labeling profile.

Phenotypic Profiling and Multi-Omics: These "indirect" methods involve analyzing global changes in a cell upon treatment with the compound. nih.gov Techniques like transcriptomics (gene expression), proteomics, and metabolomics can generate a "fingerprint" of the compound's effect, which can be compared to databases of compounds with known mechanisms to infer the target pathway. researchgate.net

Exploration of Novel Therapeutic Modalities Leveraging the Thiazole Scaffold

The versatility of the this compound scaffold extends beyond its use as a simple inhibitor. The field is moving towards incorporating such privileged structures into more complex and powerful therapeutic modalities.

Emerging opportunities include:

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The thiazole scaffold could serve as the "warhead" that binds to the protein of interest, as seen in the development of PROTACs targeting Bruton's tyrosine kinase (BTK).

Antibody-Drug Conjugates (ADCs): In an ADC, a highly potent cytotoxic agent is linked to an antibody that targets a specific cancer cell antigen. A highly potent derivative of this compound could be developed as the cytotoxic "payload" for targeted delivery.